L-allopyranose

Beschreibung

Historical Context of Allopyranose Discovery and Early Characterization

The study of monosaccharide stereochemistry was pioneered in the late 19th century by Emil Fischer, whose work established the fundamental understanding of D- and L-sugars. The D/L classification is based on the configuration of the chiral carbon atom furthest from the carbonyl group; in L-sugars, the hydroxyl group is on the left in the Fischer projection. youtube.com While most naturally occurring sugars are D-sugars, the existence of their L-enantiomers has been a subject of chemical curiosity and research for over a century. youtube.com

Allopyranose is an epimer of glucose at the C-3 position. nih.gov Its D-form, D-allose, is a rare sugar found in nature, for instance as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa and in extracts from the freshwater alga Ochromonas malhamensis. nih.gov The discovery and characterization of D-allose paved the way for the synthesis and study of its L-enantiomer, L-allopyranose. nih.govresearchgate.net Early research into L-sugars was often driven by the desire to complete the stereochemical landscape of monosaccharides and to understand how the "unnatural" L-configuration would affect their physical and biological properties.

Significance of this compound within the Monosaccharide Landscape

The significance of this compound, and L-sugars in general, stems from their distinct biological properties compared to their D-counterparts. Most biological systems, particularly the enzymes involved in metabolism, are highly specific to D-sugars. This makes many L-sugars, including this compound, resistant to metabolic breakdown in organisms. This metabolic resistance is a key feature that makes L-sugars like L-glucose potential candidates for low-calorie sweeteners, as they can provide a sweet taste without contributing to energy intake.

Furthermore, the unique stereochemistry of this compound makes it a valuable tool in biochemical research. It can be used as a probe to study the specificity of enzymes involved in carbohydrate metabolism and to investigate carbohydrate-protein interactions, which are fundamental to numerous biological processes like cell signaling.

Overview of Current Research Trajectories in this compound Chemistry and Biology

Current research on this compound and other rare L-sugars is multifaceted. A significant area of focus is the development of efficient synthetic routes to these rare molecules. researchgate.net Advances in both chemical and enzymatic synthesis are making L-sugars more accessible for research and potential applications. researchgate.netnih.gov Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are particularly promising for producing rare sugars like D-allose from more abundant starting materials, a strategy that could be adapted for this compound synthesis. unl.pt

In the realm of biology, research is exploring the potential therapeutic applications of L-sugars. Their metabolic stability makes them interesting candidates for drug development, where they can be used as scaffolds or as inhibitors of specific enzymes like glycosidases. The use of L-sugars to modulate biological pathways is an active area of investigation. Additionally, the field of glycobiology utilizes L-sugars to understand the intricate roles of carbohydrates in biological systems.

Chemical Properties and Synthesis of this compound

Molecular Structure and Stereochemistry

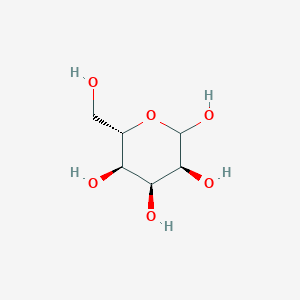

This compound is a hexose (B10828440), a monosaccharide with six carbon atoms, and exists predominantly as a six-membered pyranose ring. nih.gov Its chemical formula is C₆H₁₂O₆, and it has a molecular weight of approximately 180.16 g/mol . nih.gov As an L-sugar, the hydroxyl group on the chiral carbon furthest from the anomeric carbon (C5) is oriented to the left in a standard Fischer projection. youtube.com

The pyranose form of this compound can exist as two anomers, α-L-allopyranose and β-L-allopyranose, which differ in the stereochemical configuration at the anomeric carbon (C1). nih.govnih.gov The specific rotation of a solution of this compound is a result of the equilibrium between these anomeric forms. Conformational analysis of allopyranose analogues has been a subject of study to understand the influence of substituent stereochemistry on the pyranose ring conformation. nih.govbeilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | nih.gov |

| Molecular Weight | 180.16 g/mol | nih.gov |

| IUPAC Name | (3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | nih.gov |

| CAS Number | 39392-63-7 | nih.gov |

| Physical Description | Solid | nih.gov |

Key Chemical Properties

This compound is a white, crystalline solid that is soluble in water. nih.gov Its chemical reactivity is dictated by the presence of multiple hydroxyl groups and the hemiacetal group in its cyclic form. These functional groups allow for reactions such as etherification, esterification, and glycosylation.

Established and Novel Synthetic Routes

The synthesis of this compound is a challenge due to its rarity. Established methods often involve multi-step chemical syntheses starting from more common sugars. One approach is the inversion of stereocenters in a readily available D-sugar, such as D-glucose, to arrive at the L-configuration. researchgate.netresearchgate.net

More recently, enzymatic and chemoenzymatic methods have gained prominence for the synthesis of rare sugars. researchgate.netnih.gov For instance, L-rhamnose isomerase can be used in the production of D-allose from D-allulose, and similar enzymatic strategies could be envisioned for the synthesis of L-allose. nih.govbohrium.com An expeditious synthesis of 1,6-anhydro-β-L-hexopyranosyl derivatives, which are valuable building blocks for L-sugars like L-allose, has been reported. researchgate.net These novel methods offer the potential for more efficient and scalable production of this compound. nih.gov

Biochemical and Biological Roles of this compound

Metabolic Pathways and Enzymatic Processing

A defining characteristic of many L-sugars is their resistance to metabolism in most organisms. The enzymes of central metabolic pathways, such as glycolysis, are highly stereospecific for D-sugars. wikipedia.org For example, hexokinase, the first enzyme in glycolysis, cannot phosphorylate L-glucose. While specific studies on the complete metabolic fate of this compound are limited, it is expected to follow a similar pattern of being poorly metabolized.

Studies in rats have shown that while L-fructose and L-gulose can be partially metabolized, likely by gut microorganisms, L-glucose contributes no energy. nih.gov This suggests that the metabolic fate of L-sugars can vary, and further research is needed to determine the extent to which this compound might be utilized by gut microbiota.

Role as a Signaling Molecule or Metabolic Regulator

While D-allose has been shown to have various biological activities, including influencing signaling pathways, the role of this compound as a signaling molecule is not well-established. glycoforum.gr.jp However, given the intricate role of sugars in biological recognition and signaling, the unique stereochemistry of this compound makes it a potential candidate for interacting with specific receptors or enzymes in a regulatory capacity. L-sugars can be used as tools to probe carbohydrate-protein interactions, which are crucial for cellular signaling.

Analytical Techniques for this compound Detection and Quantification

Chromatographic and Spectroscopic Methods

The detection and quantification of this compound rely on various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying sugars. nih.gov Due to the lack of a chromophore in this compound, detection is often achieved using refractive index detection (RID) or evaporative light scattering detection (ELSD).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both 1D (¹H and ¹³C) and 2D NMR techniques (like TOCSY and HSQC) can provide detailed information about the connectivity and stereochemistry of the molecule. nih.gov Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used for the sensitive detection and identification of this compound, providing information on its molecular weight and fragmentation patterns. nih.gov

Table 2: Analytical Methods for this compound

| Technique | Application | Source |

|---|---|---|

| HPLC | Separation and quantification | nih.gov |

| NMR Spectroscopy | Structural elucidation and conformational analysis | nih.gov |

Enzymatic Assays

Enzymatic assays can provide a highly specific means of detecting and quantifying sugars. While specific enzymatic assays for this compound are not widely reported, the development of such assays would depend on the discovery of enzymes that can specifically recognize and act upon this compound.

Applications and Future Directions in this compound Research

Potential Therapeutic Applications

The unique properties of L-sugars, such as their metabolic stability, open up possibilities for therapeutic applications. They can be explored as scaffolds for the development of drugs with improved pharmacokinetic properties. Furthermore, L-sugar derivatives could act as inhibitors of specific enzymes, such as glycosidases, which are involved in various diseases. The potential of D-allose in modulating cancer cell metabolism and immune responses suggests that this compound may also have interesting, though likely different, biological effects that warrant investigation. glycoforum.gr.jp

Use in Glycobiology and Biotechnology

In the field of glycobiology, this compound serves as a valuable research tool. Its "unnatural" stereochemistry can be used to probe the specificity of carbohydrate-binding proteins (lectins) and enzymes involved in glycan synthesis and modification. This can provide insights into the molecular basis of carbohydrate recognition in biological systems. nih.gov In biotechnology, the development of efficient enzymatic and microbial processes for the production of rare sugars like this compound is a key area of research. researchgate.netnih.gov

Future Research Directions

The future of this compound research is promising, with several key areas for exploration. A deeper understanding of its biological effects is needed, including its interactions with cellular machinery and its potential as a bioactive molecule. nih.gov Further development of cost-effective and scalable synthetic methods will be crucial for making this compound more accessible for research and potential applications. researchgate.netnih.gov Investigating the full spectrum of its metabolic fate, including its interaction with the gut microbiome, will provide a more complete picture of its biological role. nih.gov As our understanding of the complex world of carbohydrates continues to grow, rare sugars like this compound are poised to play an increasingly important role in both fundamental research and innovative applications. researchgate.netmdpi.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6038-51-3 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1 |

InChI-Schlüssel |

WQZGKKKJIJFFOK-HOWGCPQDSA-N |

Isomerische SMILES |

C([C@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

melting_point |

128.0 - 128.5 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Stereochemical Foundations and Conformational Analysis of L Allopyranose

Systematic Nomenclature and Stereodescriptors for L-Allopyranose

The unambiguous identification of this compound in the scientific literature is ensured by a standardized nomenclature system. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the pyranose form of L-allose is (3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. nih.gov This name precisely describes the absolute configuration of the chiral centers within the molecule.

The stereodescriptor "L" in this compound indicates that the hydroxyl group on the highest-numbered chiral carbon (C5) is oriented to the left in a Fischer projection. libretexts.org This distinguishes it from its enantiomer, D-allopyranose.

The cyclic form of this compound introduces a new stereocenter at the anomeric carbon (C1). This gives rise to two diastereomers, known as anomers, which are designated by the stereodescriptors α (alpha) and β (beta). In the context of L-sugars, the α-anomer is defined as having the anomeric hydroxyl group in a trans relationship to the CH₂OH group (C6), while the β-anomer has these groups in a cis relationship. libretexts.org For α-L-allopyranose, the IUPAC name is (2R,3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. nih.gov

Table 1: Systematic Nomenclature and Stereodescriptors for this compound

| Feature | Description |

|---|---|

| Systematic Name | (3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol nih.gov |

| Stereodescriptor (Chirality) | L libretexts.org |

| Anomeric Forms | α-L-allopyranose, β-L-allopyranose nih.gov |

| IUPAC Name (α-anomer) | (2R,3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol nih.gov |

Preferred Conformational Analysis of this compound in Solution

The six-membered pyranose ring of this compound is not planar and adopts various three-dimensional conformations in solution. The most stable of these are the chair conformations, denoted as ⁴C₁ and ¹C₄. researchgate.net The superscript and subscript numbers refer to the carbon atoms that are located above and below the plane of the ring, respectively.

Theoretical and Computational Approaches to Conformational Landscape Prediction

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the conformational landscape of allopyranose. Due to the identical conformational energies of enantiomers, studies on D-allopyranose are directly applicable to this compound.

Computational studies have shown that for D-allopyranose, and by extension this compound, the ⁴C₁ chair conformation is the most stable. The relative energies of other conformers, such as the boat and skew-boat forms, are significantly higher, making them less populated in solution. These calculations take into account the complex interplay of steric and electronic effects, including the anomeric effect, which favors an axial orientation of the anomeric substituent under certain conditions.

Research has also explored the interconversion pathways between different conformations, identifying the transition states and energy barriers involved. For instance, the conversion from a chair to a boat conformation proceeds through higher-energy intermediate states. scispace.com

Spectroscopic Probes for Conformational Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. doi.org

The coupling constants (J-values) between adjacent protons, obtained from ¹H NMR spectra, are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. By analyzing the J-values, the relative orientation of substituents on the pyranose ring can be determined, allowing for the assignment of the dominant chair conformation. researchgate.net

The chemical shifts in both ¹H and ¹³C NMR spectra are also sensitive to the conformational state of the molecule. For example, the chemical shift of the anomeric proton and carbon can help to distinguish between the α and β anomers. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space distance information between protons, further refining the conformational model. researchgate.netwpmucdn.com

Table 2: Representative NMR Data for this compound in D₂O

| Nucleus | Anomer | Chemical Shift (ppm) |

|---|---|---|

| ¹H (Anomeric) | α | ~5.1 |

| ¹H (Anomeric) | β | ~4.5 |

| ¹³C (Anomeric) | α | ~94 |

| ¹³C (Anomeric) | β | ~98 |

Note: Chemical shifts are approximate and can vary with experimental conditions. nih.gov

Anomeric Configuration and Mutarotation Equilibria of this compound

When this compound is dissolved in an aqueous solution, it undergoes a process known as mutarotation. libretexts.orglibretexts.org This involves the interconversion between the α and β anomers through a transient open-chain aldehyde form. khanacademy.org This dynamic equilibrium results in a mixture of both anomers in solution, with the proportions of each being dependent on factors such as solvent and temperature. nih.govbohrium.com

The equilibrium distribution is governed by the relative thermodynamic stabilities of the anomers. The anomeric effect, a stereoelectronic phenomenon, plays a significant role in determining the preferred anomeric configuration. khanacademy.org Computational studies on D-allopyranose in the gas phase suggest a slight preference for the α-anomer in the ⁴C₁ conformation.

The relative populations of the α and β anomers of this compound at equilibrium in solution can be determined experimentally using ¹H NMR spectroscopy by integrating the signals of the anomeric protons. libretexts.org For many aldohexoses, the β-anomer is more abundant in aqueous solution. However, the specific equilibrium ratio for this compound is influenced by a complex balance of steric and electronic factors.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| D-Allopyranose |

| α-L-Allopyranose |

| β-L-Allopyranose |

| L-Allose |

| D-Allose |

| D-Glucose |

| D-Galactose |

| D-Mannose |

| D-Talose |

| D-Idose |

| D-Gulose |

Synthetic Methodologies for L Allopyranose and Its Stereoisomers

Chemical Synthesis Routes to L-Allopyranose

The chemical synthesis of this compound can be broadly categorized into de novo strategies, which build the sugar backbone from smaller, achiral precursors, and methods that rely on the stereochemical modification of existing monosaccharides.

De Novo Synthesis Strategies for this compound

De novo synthesis offers a powerful approach to access L-sugars without reliance on naturally abundant carbohydrate starting materials. A notable strategy involves the iterative asymmetric epoxidation of allylic alcohols, a method that has been successfully employed for the synthesis of all eight L-hexoses. mdpi.com This approach begins with an achiral allylic alcohol and utilizes Sharpless asymmetric epoxidation to introduce chirality, which is then elaborated through a series of stereocontrolled reactions to build the hexose (B10828440) skeleton. mdpi.com While this provides a versatile pathway to the entire L-hexose family, including the theoretical synthesis of this compound, specific examples detailing the complete synthesis of this compound via this route are not extensively documented in readily available literature.

Another de novo approach utilizes asymmetric catalysis in conjunction with reactions like the Achmatowicz rearrangement to construct pyranone intermediates, which can then be converted to the desired sugar. These methods offer high levels of stereocontrol and are valuable for accessing a variety of monosaccharides.

Epimerization and Isomerization Approaches from Precursor Monosaccharides

A more common strategy for the synthesis of this compound involves the epimerization or isomerization of more readily available precursor monosaccharides.

Epimerization: This approach involves the inversion of one or more stereocenters of a precursor sugar. For instance, this compound can be synthesized from L-gulose through C-4 epimerization. Similarly, L-altrose can serve as a precursor, with epimerization at C-3 yielding this compound. These transformations often involve a sequence of oxidation and reduction reactions at the target carbon center or through nucleophilic displacement reactions.

Isomerization: Isomerization, the conversion of a ketose to an aldose or vice versa, is another key strategy. L-psicose, an L-ketohexose, can be isomerized to L-allose, the C-3 epimer of this compound. This transformation is often achieved enzymatically, as will be discussed in a later section.

A summary of precursor monosaccharides and the types of transformations to yield this compound is presented in the table below.

| Precursor Monosaccharide | Transformation Type | Target Stereocenter for Modification |

| L-Gulose | Epimerization | C-4 |

| L-Altrose | Epimerization | C-3 |

| L-Psicose | Isomerization | N/A (converts ketose to aldose) |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective synthesis. unl.ptmdpi.comchemrxiv.org This approach can involve the use of enzymes to perform specific, stereoselective transformations on chemically synthesized intermediates or the use of chemical steps to modify enzymatically produced compounds. For example, a precursor could be synthesized chemically, followed by a key enzymatic epimerization or isomerization step to introduce the desired stereochemistry of this compound. This strategy often leads to higher yields and stereoselectivity compared to purely chemical methods. unl.pt

Enzymatic Synthesis and Biocatalytic Transformations Yielding this compound

The use of enzymes in biocatalytic transformations offers a highly specific and environmentally friendly route to this compound. nih.govtandfonline.comoup.comnih.gov Isomerases, in particular, have been extensively studied for their ability to interconvert different sugar isomers.

L-Ribose isomerase has been shown to effectively catalyze the isomerization of L-psicose to L-allose. nih.govtandfonline.comoup.com Studies have demonstrated that L-ribose isomerase from Cellulomonas parahominis can convert L-psicose to L-allose with a yield of 35.0% at equilibrium. nih.gov Immobilization of the enzyme can further enhance its stability and reusability, making the process more economically viable. nih.govtandfonline.com The final yield of crystalline L-allose from L-psicose after separation and crystallization has been reported to be 23.0%. nih.gov

The table below summarizes the key parameters for the enzymatic production of L-allose from L-psicose using L-ribose isomerase.

| Enzyme Source | Substrate | Product | Yield at Equilibrium (%) | Final Crystalline Yield (%) |

| Cellulomonas parahominis MB426 | L-Psicose | L-Allose | 35.0 | 23.0 |

Protective Group Strategies in this compound Chemical Synthesis

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups and ensure regioselective reactions. nih.govbham.ac.ukorganic-chemistry.orgresearchgate.net In carbohydrate chemistry, the hydroxyl groups at different positions exhibit subtle differences in reactivity, which can be exploited for selective protection.

Commonly used protecting groups for hydroxyl functions include acetals (e.g., benzylidene, isopropylidene), ethers (e.g., benzyl (B1604629), silyl (B83357) ethers), and esters (e.g., acetate (B1210297), benzoate). The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal.

Orthogonal protection strategies are particularly important in the synthesis of complex carbohydrates. bham.ac.ukresearchgate.netacs.org This approach employs a set of protecting groups that can be removed under different, specific conditions without affecting the others. bham.ac.uk This allows for the sequential and regioselective manipulation of the different hydroxyl groups on the sugar ring, which is essential for constructing the precise stereochemistry of this compound and for the synthesis of its derivatives. While general principles of orthogonal protection are well-established in carbohydrate synthesis, specific, detailed strategies tailored for the synthesis of this compound are less commonly reported in the literature.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. acs.orgmsu.edu In the context of this compound synthesis, several green chemistry principles can be applied.

Furthermore, the development of de novo syntheses from simple, achiral starting materials aligns with the principle of using renewable feedstocks, especially if those precursors can be derived from biomass. mdpi.com The design of synthetic routes with high atom economy, minimizing the formation of byproducts, is another key aspect of green chemistry. acs.org While the application of green chemistry principles is a growing area of research in carbohydrate synthesis, specific studies detailing a comprehensive green synthesis of this compound are still emerging.

Advanced Spectroscopic and Structural Elucidation Methodologies for L Allopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Allopyranose Structure Determination

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including carbohydrates like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, conformation, and dynamics. For sugars, which exist as a mixture of anomers in solution, NMR allows for the characterization of each form. nih.gov

¹H NMR Spectroscopic Analysis Techniques for this compound

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum displays distinct signals for each proton, including the anomeric protons which are particularly indicative of the α- and β-configurations. The chemical shifts (δ) and coupling constants (J) are key parameters derived from the spectrum.

Due to the presence of multiple chiral centers and the existence of different anomers (α- and β-pyranose forms), the ¹H NMR spectrum of this compound can be complex with overlapping signals. nih.gov However, high-field NMR instruments can provide the necessary resolution to distinguish the signals of the different protons in each anomer.

Typical ¹H NMR Data for this compound in D₂O:

| Proton | Chemical Shift (ppm) |

| H-1 (α) | ~5.26 |

| H-1 (β) | ~4.65 |

| H-2 | 3.0 - 4.0 |

| H-3 | 3.0 - 4.0 |

| H-4 | 3.0 - 4.0 |

| H-5 | 3.0 - 4.0 |

| H-6a | 3.0 - 4.0 |

| H-6b | 3.0 - 4.0 |

Note: The chemical shifts can vary slightly depending on the solvent, temperature, and pH.

The coupling constants between adjacent protons (e.g., ³JH1,H2) are crucial for determining the relative stereochemistry of the sugar. For instance, the magnitude of the coupling constant between the anomeric proton (H-1) and H-2 can help to distinguish between the α and β anomers. In allopyranose, the presence of successive vicinal axial-equatorial couplings (³JH2–H3 and ³JH3–H4) is a characteristic feature. nih.gov

¹³C NMR Spectroscopic Analysis Techniques for this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to identify the different carbon atoms in the pyranose ring and the hydroxymethyl group.

The anomeric carbon (C-1) signal is particularly informative, appearing at a distinct chemical shift for the α and β anomers. Generally, the C-1 signal of the α-anomer is found at a slightly higher chemical shift compared to the β-anomer.

Typical ¹³C NMR Data for this compound in D₂O:

| Carbon | Chemical Shift (ppm) |

| C-1 (α) | ~94.0 |

| C-1 (β) | ~93.5 |

| C-2 | 60 - 80 |

| C-3 | 60 - 80 |

| C-4 | 60 - 80 |

| C-5 | 60 - 80 |

| C-6 | ~62.0 |

Note: The chemical shifts can vary slightly depending on the solvent and experimental conditions.

The complete assignment of all ¹³C resonances is often achieved with the aid of 2D NMR techniques.

2D NMR Methodologies for Connectivity and Stereochemical Assignment of this compound

Two-dimensional (2D) NMR experiments are powerful techniques that provide correlation information between different nuclei, which is essential for the unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of this compound. longdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. longdom.org In the COSY spectrum of this compound, cross-peaks between adjacent protons (e.g., H-1 and H-2, H-2 and H-3) establish the connectivity of the proton spin system within the pyranose ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlation from a single proton to the entire spin system to which it is coupled. nih.gov This is particularly useful for identifying all the protons belonging to a specific anomer of this compound, even in cases of significant signal overlap.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). slu.se HSQC is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals for both the α and β anomers of this compound can be achieved, which is a prerequisite for a detailed stereochemical analysis. nih.gov The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY experiments can further elucidate the conformational preferences of the pyranose ring. slu.se

Quantitative NMR for Purity and Isomeric Composition Determination of this compound

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds and the composition of isomeric mixtures without the need for identical reference standards for each component. researchgate.netffhdj.com

For this compound, ¹H qNMR can be employed to accurately determine its purity by using a certified internal standard. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a well-resolved signal of this compound with that of a known amount of an internal standard, the absolute purity of the this compound sample can be calculated. sci-hub.se

Furthermore, qNMR is an ideal method to determine the anomeric ratio (α vs. β) of this compound in solution. By integrating the well-separated anomeric proton signals, the relative amounts of the α- and β-pyranose forms at equilibrium can be precisely quantified. sci-hub.se This is crucial as the biological activity and physical properties of sugars can be dependent on their anomeric composition.

Mass Spectrometry (MS) Techniques for this compound Characterization

Mass spectrometry is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like sugars. rsc.org In ESI-MS, this compound is typically ionized by forming adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or by protonation ([M+H]⁺) or deprotonation ([M-H]⁻).

The ESI-MS spectrum of this compound will show a prominent peak corresponding to its molecular ion adduct, confirming its molecular weight of 180.16 g/mol .

Example ESI-MS Data for this compound:

| Adduct Ion | Calculated m/z | Observed m/z |

| [C₆H₁₂O₆+Na]⁺ | 203.0526 | 203.053 |

Data obtained from public databases. nih.gov

By coupling ESI with tandem mass spectrometry (MS/MS), structural information can be obtained through collision-induced dissociation (CID) of the molecular ion. The resulting fragmentation pattern provides insights into the structure of the sugar. For example, the fragmentation of the [M+Na]⁺ adduct of this compound can lead to characteristic neutral losses of water and other small molecules. nih.gov While detailed fragmentation studies specific to this compound are not extensively published, the general fragmentation pathways for sugars involve glycosidic bond cleavages and cross-ring cleavages. rsc.orgnih.govresearchgate.net The analysis of these fragments can help to confirm the identity of the sugar and distinguish it from its isomers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) for this compound and its Oligomers

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of non-volatile and thermally labile molecules like carbohydrates. For this compound and its oligomers, this method offers rapid and sensitive detection, providing valuable information on molecular weight and the composition of complex mixtures.

In a typical MALDI-TOF MS experiment, the analyte, such as this compound, is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid or nor-harmane) that strongly absorbs the laser energy. researchgate.net Pulsed laser irradiation of this mixture leads to the desorption and ionization of the analyte molecules, primarily as singly charged ions (e.g., [M+Na]⁺). These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

The analysis of oligosaccharides derived from natural sources, such as red seaweed polysaccharides, has been successfully performed using MALDI-TOF MS. researchgate.net This technique is instrumental in characterizing the structure of complex carbohydrates by determining the mass of individual oligosaccharide units. While specific studies focusing exclusively on this compound oligomers are not extensively detailed in the provided results, the methodology is directly applicable. For instance, analysis of oligosaccharides from agaroses and carrageenans has yielded detailed information about their molecular weights and structures. researchgate.net

The choice of matrix is crucial for successful MALDI-TOF MS analysis. For similar oligosaccharides, 2,5-dihydroxybenzoic acid and nor-harmane have been shown to provide the best results. researchgate.net The resulting mass spectrum would display peaks corresponding to the sodium adducts of this compound and its various oligomeric forms, allowing for the determination of the degree of polymerization.

Table 1: Representative MALDI-TOF MS Data for a Hypothetical this compound Oligomer Series

| Degree of Polymerization (n) | Oligomer Structure | Expected [M+Na]⁺ (m/z) |

| 1 | This compound | 203.05 |

| 2 | (this compound)₂ | 365.10 |

| 3 | (this compound)₃ | 527.15 |

| 4 | (this compound)₄ | 689.20 |

| 5 | (this compound)₅ | 851.25 |

This table is illustrative and based on the theoretical mass of this compound (C₆H₁₂O₆, M.W. 180.16 g/mol ). nih.govnih.gov

Fragmentation Analysis and Structural Inference of this compound Derivatives via MS/MS

Tandem mass spectrometry (MS/MS) is an essential tool for the detailed structural elucidation of monosaccharides and their derivatives. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. This fragmentation pattern provides a fingerprint of the molecule's structure.

For this compound derivatives, MS/MS analysis can reveal information about the positions of substituents and the nature of glycosidic linkages in oligomers. The fragmentation of sodiated monosaccharides, such as [this compound+Na]⁺, typically involves neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O). researchgate.net The relative intensities of these fragment ions can help in distinguishing between different isomers.

While specific MS/MS fragmentation data for this compound is not abundant in the search results, the general principles of monosaccharide fragmentation are well-established. researchgate.netnih.gov For example, the fragmentation of a precursor ion with m/z 203.053, corresponding to [C₆H₁₂O₆+Na]⁺, has been documented. nih.gov

Table 2: Potential MS/MS Fragmentation Pathways for [this compound+Na]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Feature |

| 203.05 | 185.04 | H₂O | Loss of a water molecule |

| 203.05 | 173.04 | CH₂O | Loss of a formaldehyde unit |

| 203.05 | 143.03 | C₂H₄O₂ | Cross-ring cleavage |

| 203.05 | 129.14 | C₃H₆O₃ | Glycosidic bond cleavage (in oligomers) |

This table is based on general fragmentation patterns observed for monosaccharides and data for a sodiated hexose (B10828440). nih.govresearchgate.net

The analysis of permethylated oligosaccharides by MALDI-TOF/TOF can also provide detailed structural information, including diagnostic patterns for various related compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a non-destructive technique that probes the vibrational modes of molecules. ksu.edu.sauni-siegen.de These techniques are highly effective for identifying the functional groups present in a molecule, such as the hydroxyl (-OH) and C-O groups characteristic of this compound.

IR spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. youtube.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa In the case of this compound, the IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The region between 1000 and 1300 cm⁻¹ would show strong absorptions from C-O stretching and O-H bending vibrations.

Raman spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. uni-siegen.de While the O-H stretching bands are typically weak in Raman spectra, the C-C and C-O stretching vibrations of the pyranose ring would be clearly observable.

Although specific IR and Raman spectra for this compound were not found, the expected vibrational modes can be inferred from the general characteristics of carbohydrates.

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretching | 3600 - 3200 | IR (strong, broad), Raman (weak) |

| C-H Stretching | 3000 - 2850 | IR (medium), Raman (strong) |

| O-H Bending | 1500 - 1300 | IR (medium) |

| C-O-H Bending | 1450 - 1250 | IR (medium) |

| C-O Stretching | 1200 - 1000 | IR (strong), Raman (medium) |

| C-C Stretching | 1200 - 800 | IR (weak), Raman (medium) |

| Pyranose Ring Vibrations | 950 - 750 | IR (fingerprint region), Raman |

This table is based on general spectroscopic principles and data for similar polyhydroxylated compounds. ksu.edu.sasu.seencyclopedia.pub

X-ray Crystallography and Single Crystal Diffraction Methodologies for Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be constructed.

For this compound, a single crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the pyranose ring. It would also reveal the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice. While a specific crystallographic study for this compound was not found in the search results, studies on similar sugars, such as galabiose and D,L-psicose, demonstrate the power of this technique. nih.govscienceopen.com These studies reveal details about glycosidic linkages, ring conformations (e.g., chair or boat), and the orientation of substituent groups. nih.govscienceopen.com

The crystal structure of a racemic mixture of D- and L-psicose, an epimer of allose, showed that the molecules adopt a β-pyranose form with a specific chair conformation. scienceopen.com The packing is governed by a three-dimensional network of hydrogen bonds. scienceopen.com A similar detailed structural analysis would be expected for this compound.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Ring Conformation | ¹C₄ or ⁴C₁ chair |

This table is illustrative and based on data from similar monosaccharides. nih.govscienceopen.com Actual values would need to be determined experimentally.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Confirmation of this compound

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemistry of chiral molecules like this compound. wikipedia.orgnsf.gov These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a compound with the wavelength of light. wikipedia.org A plain ORD curve shows a gradual change in rotation as the wavelength changes. In the vicinity of an absorption band, the curve becomes anomalous, showing a peak and a trough, which is known as the Cotton effect.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nsf.gov A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of chromophores in the chiral molecule. For sugars like this compound, the relevant chromophores are the hydroxyl and ether oxygen atoms, which give rise to CD signals in the far-UV region.

The sign and magnitude of the Cotton effect in ORD and the peaks in the CD spectrum are highly sensitive to the stereochemical arrangement of atoms around the chiral centers. Therefore, the chiroptical spectra of this compound would be a mirror image of its enantiomer, D-allopyranose. rsc.org These techniques are invaluable for confirming the absolute configuration of a sugar and for studying conformational changes in solution. nih.gov

Table 5: Expected Chiroptical Properties of this compound

| Technique | Expected Observation | Structural Information |

| Optical Rotatory Dispersion (ORD) | Negative Cotton effect at short wavelengths | Confirmation of L-configuration |

| Circular Dichroism (CD) | Negative CD band in the far-UV region | Confirmation of L-configuration and information on solution conformation |

This table is based on the general principles of chiroptical spectroscopy and the fact that L-enantiomers exhibit opposite chiroptical properties to their D-counterparts. wikipedia.orgnsf.govrsc.org

Biological Occurrence, Biosynthesis, and Molecular Roles of L Allopyranose

Natural Occurrence and Distribution of L-Allopyranose in Biological Systems

L-sugars are generally described as being rare in nature, and current scientific literature has not documented the specific natural occurrence of this compound in any significant quantity within microbial, plant, or marine organisms. nasa.govelsevierpure.com While certain rare sugars are known components of natural products, particularly in bacteria, this compound has not been identified among them. The vast majority of naturally occurring monosaccharides are D-enantiomers. elsevierpure.com

Some bacteria have demonstrated the ability to metabolize certain L-sugars, such as L-ribose and L-arabinose, indicating that enzymatic machinery for L-sugar processing exists in the microbial world. nasa.govelsevierpure.com Additionally, the cell surfaces of some bacteria are decorated with unique glycans that contain rare 6-deoxy L-sugars like L-rhamnose and L-fucose. nih.govdigitellinc.comnih.gov However, to date, this compound has not been reported as a constituent of these biological systems. The table below summarizes the known occurrence of some rare sugars in nature, highlighting the absence of data for this compound.

| Sugar | Natural Source/Organism | Reference |

| This compound | Not reported in current literature | N/A |

| D-Allulose | Found in wheat, processed molasses, and certain bacteria. nih.gov | nih.gov |

| L-Rhamnose | A common component of bacterial and plant cell wall polysaccharides. nih.gov | nih.gov |

| L-Fucose | Found in bacterial lipopolysaccharides and on the surface of some mammalian cells. nih.gov | nih.gov |

| L-Sorbose | Used in the industrial synthesis of Vitamin C and can be produced by some bacteria. bidmc.org | bidmc.org |

Elucidation of Biosynthetic Pathways Involving this compound Formation

Currently, there is no elucidated biosynthetic pathway for the formation of this compound in any known biological system. Research into the biosynthesis of rare sugars has largely concentrated on their more abundant D-forms or other L-sugars with known biological roles. For instance, significant research has been dedicated to the enzymatic synthesis of D-allose from D-psicose using enzymes like L-rhamnose isomerase. nih.gov

The synthesis of other L-sugars often involves multi-step enzymatic cascades. For example, the synthesis of 6-deoxy-L-psicose can be achieved from L-rhamnose through a series of isomerization and epimerization reactions catalyzed by enzymes such as L-rhamnose isomerase and D-tagatose 3-epimerase. nih.gov While chemoenzymatic methods for the synthesis of L-allose have been developed in laboratory settings, often starting from precursors like L-psicose or through complex chemical transformations, these are not representative of natural biosynthetic routes. researchgate.net The lack of identified natural sources for this compound means its biosynthetic origins in nature remain unknown.

Glycoconjugate Formation with this compound Moieties

Glycoconjugates are complex carbohydrates linked to lipids or proteins, playing crucial roles in cellular recognition, signaling, and immunology. While various rare sugars are known to be incorporated into such molecules, there is no scientific evidence to date of naturally occurring glycolipids, glycoproteins, polysaccharides, or oligosaccharides that contain this compound moieties.

Polysaccharides and Oligosaccharides Incorporating this compound

Similarly, there is no evidence of this compound being a component of natural polysaccharides or oligosaccharides. Structural polysaccharides like cellulose (B213188) and storage polysaccharides like starch are polymers of D-glucose. wikipedia.orgyoutube.com While some bacterial polysaccharides, such as the O-antigen of lipopolysaccharides, incorporate other rare L-sugars like L-rhamnose, a role for this compound in such structures has not been observed. digitellinc.comnih.gov

Enzymatic Recognition and Transformation of this compound

Direct studies on the enzymatic recognition and transformation of this compound are scarce. However, general principles of enzyme specificity can provide some insight. Many enzymes exhibit high stereospecificity, meaning they will only act on one enantiomer of a substrate (e.g., D-glucose but not L-glucose). youtube.com

Some enzymes, particularly certain isomerases and epimerases, have been shown to have a broader substrate specificity and can act on various L-sugars. elsevierpure.com For example, L-rhamnose isomerase can convert L-psicose to L-allose, demonstrating that enzymes capable of acting on L-allose exist. researchgate.net It is plausible that such enzymes, or others with relaxed specificity, could recognize and transform this compound. However, without direct experimental evidence, this remains speculative. The table below lists some enzymes that act on related rare sugars, but specific kinetic data for this compound is not available.

| Enzyme | Substrate(s) | Product(s) | Organism Source (Example) | Reference |

| L-rhamnose isomerase | L-Rhamnose | L-Rhamnulose | Pseudomonas stutzeri | nih.gov |

| L-rhamnose isomerase | L-Psicose | L-Allose | Cellulomonas parahominis | researchgate.net |

| D-tagatose 3-epimerase | L-Rhamnulose | 6-deoxy-L-psicose | Pseudomonas cichorii | nih.gov |

| Glucokinase | D-Glucose | D-Glucose-6-phosphate | Various | youtube.com |

| Enzyme for this compound | This compound | Not Reported | Not Reported | N/A |

Molecular Role of this compound in Microbial Metabolism and Specialized Glycobiology

There is currently no known molecular role for this compound in microbial metabolism or specialized glycobiology. The functions of rare sugars that have been studied often relate to their ability to act as antimetabolites or to be incorporated into specific glycoconjugates that mediate biological interactions. nih.govnih.gov For instance, some rare sugars can influence microbial gut communities or have inhibitory effects on certain enzymes. bidmc.org

The study of rare L-sugars is an emerging field, and it is possible that this compound may have roles that are yet to be discovered. However, based on the current body of scientific literature, this compound remains a compound primarily of synthetic and theoretical interest in glycobiology, with no established natural function. medchemexpress.com

Derivatization and Chemical Modification of L Allopyranose

Synthesis of Glycosides of L-Allopyranose

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. For this compound, this involves coupling the anomeric carbon to an aglycone, which can be another sugar or a non-carbohydrate moiety, through an oxygen (O-glycoside), nitrogen (N-glycoside), or carbon (C-glycoside) atom.

The synthesis of O-glycosides from this compound typically requires the activation of the anomeric center. A common strategy involves the preparation of glycosyl donors, such as thioglycosides. Research has demonstrated the synthesis of orthogonally protected L-allopyranosyl thioglycosides starting from the readily available D-mannose. nih.gov This process involves a key C-5 epimerization through an elimination-hydroboration-oxidation sequence, followed by a C-4 epimerization to achieve the L-allo configuration. nih.gov These L-allosyl thioglycosides are versatile donors for subsequent glycosylation reactions.

General glycosylation methods, though often demonstrated on D-sugars, are applicable to their L-counterparts. For instance, the use of glycosyl fluorides with a promoter like boron trifluoride etherate (BF₃·OEt₂) or glycosyl bromides with additives like tetrabutylammonium (B224687) bromide (TBAB) are effective strategies for forming O-glycosidic linkages. researchgate.net Enzymatic methods using engineered enzymes called glycosynthases also present a powerful alternative for creating specific glycosidic bonds, avoiding the need for extensive protecting group chemistry. nih.gov

A notable example of a complex natural product containing an this compound derivative is the cardiac glycoside oleandrin, which features L-oleandrose (a 2,6-dideoxy-3-O-methyl-L-allopyranose). Its synthesis highlights the challenges and strategies for installing 2-deoxy-L-sugar glycosides.

N-glycosides, particularly nucleosides, are of immense biological importance. The synthesis of L-nucleosides, the enantiomers of natural D-nucleosides, has been explored as a route to novel antiviral and anticancer agents. A de novo approach based on a domino reaction has been developed to synthesize enantiopure 2',3'-dideoxy-β-L-erythro-hexopyranosyl nucleosides, which are derivatives of the this compound family. This method allows for the stereoselective installation of nucleobases like thymine (B56734) and adenine (B156593) onto the L-sugar scaffold.

C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are valued for their increased stability against enzymatic and chemical hydrolysis compared to O- or N-glycosides. While specific examples of C-glycosylation on this compound are not extensively documented, general methodologies are well-established and applicable. rsc.org These methods often involve the reaction of glycosyl donors (such as glycosyl halides, esters, or lactones) with carbon nucleophiles like organometallic reagents, enolates, or silyl (B83357) enol ethers. researchgate.net More recent developments include photoredox-catalyzed methods that generate glycosyl radicals from glycosyl esters, which can then couple with aryl bromides to form C-aryl glycosides. nih.gov Such strategies provide a pathway to synthesize stable this compound C-glycoside analogues.

| Glycosylation Method | Glycosyl Donor Type | Promoter/Catalyst | Key Features |

| Chemical O-Glycosylation | Thioglycosides, Glycosyl Halides | NIS/TfOH, BF₃·OEt₂, TBAB | Versatile for various aglycones; stereoselectivity can be controlled. nih.govresearchgate.net |

| Enzymatic O-Glycosylation | Glycosyl Fluorides, Sugar Nucleotides | Glycosynthases, Glycosyltransferases | High regio- and stereoselectivity; avoids protecting groups. nih.gov |

| N-Glycosylation | Activated Sugar Derivatives | Lewis Acids, Transfer Reactions | Synthesis of L-nucleoside analogues. |

| C-Glycosylation | Glycosyl Esters, Lactones, Halides | Photoredox Catalysts, Lewis Acids | Forms hydrolytically stable C-C bond; useful for drug analogues. researchgate.netnih.gov |

Formation of this compound Esters and Ethers

The hydroxyl groups of this compound can be readily converted into esters and ethers. These modifications are fundamental for protecting group strategies in multi-step syntheses and can also be used to modulate the biological properties of the molecule.

Esterification is typically achieved by reacting the sugar with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270). For example, acetylation with acetic anhydride is a common method to protect all hydroxyl groups, yielding this compound pentaacetate. Benzoyl esters are also frequently used as protecting groups in synthetic routes. nih.gov Enzymatic methods, such as lipase-catalyzed transesterification, offer a green alternative for selective ester synthesis. nih.gov

Etherification , most famously achieved through the Williamson ether synthesis, involves reacting an alkoxide form of the sugar with an alkyl halide. This method is effective for preparing derivatives like benzyl (B1604629) ethers, which are widely used as protecting groups due to their stability and ease of removal by hydrogenolysis. The hydroxyl groups of this compound can be converted to their corresponding alkoxides with a strong base (e.g., sodium hydride) and then reacted with a halide like benzyl bromide.

| Derivative | Reagents | Purpose |

| Esters (e.g., Acetates, Benzoates) | Acetic Anhydride/Pyridine, Benzoyl Chloride/Pyridine | Hydroxyl protection, synthetic intermediates. nih.gov |

| Ethers (e.g., Benzyl Ethers) | Benzyl Bromide, Sodium Hydride | Hydroxyl protection, stable under various conditions. |

Oxidation and Reduction Products of this compound

The aldehyde group (in the open-chain form) and the primary alcohol of this compound are susceptible to redox reactions, leading to aldonic acids, aldaric acids, and alditols.

Oxidation of the anomeric carbon of this compound, for instance with a mild oxidizing agent like bromine water, yields the corresponding L-allonic acid . libretexts.org If a stronger oxidizing agent like warm nitric acid is used, both the aldehyde and the primary alcohol at C-6 are oxidized to form a dicarboxylic acid known as L-allaric acid . libretexts.orglibretexts.org Due to the molecular symmetry, L-allaric acid is an achiral meso compound, identical to D-allaric acid.

Reduction of the aldehyde group of this compound with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) produces the corresponding sugar alcohol, or alditol. chemistrysteps.compearson.com The reduction of this compound yields allitol (B117809) (also known as L-allitol). libretexts.orglibretexts.org Similar to its aldaric acid, allitol is an achiral meso compound because of its plane of symmetry. libretexts.orglibretexts.org

| Reaction Type | Reagent | Product Name | Structural Change |

| Mild Oxidation | Br₂/H₂O | L-Allonic Acid | Aldehyde (C1) → Carboxylic Acid |

| Strong Oxidation | Warm HNO₃ | L-Allaric Acid (meso) | Aldehyde (C1) & Primary Alcohol (C6) → Carboxylic Acids |

| Reduction | NaBH₄ | Allitol (meso) | Aldehyde (C1) → Primary Alcohol |

Halogenated and Deoxy Derivatives of this compound

The introduction of halogens or the removal of hydroxyl groups (deoxygenation) creates important this compound derivatives with modified chemical properties and potential biological activities.

Halogenated derivatives can be synthesized using various halo-divergent strategies. For instance, multi-vicinal inter-halide analogues of allopyranose have been prepared from levoglucosan, a common carbohydrate starting material. nih.gov This approach allows for the controlled installation of contiguous stereocenters bearing different halogens (F, Cl, Br, I). nih.govbeilstein-journals.org These halogenated pyrans are valuable for studying conformational effects and as precursors for more complex molecules. beilstein-journals.org

Deoxy derivatives are sugars in which one or more hydroxyl groups have been replaced by a hydrogen atom. A common derivative is 6-deoxy-L-allopyranose. The synthesis of 6-deoxy-L-allosides has been noted in the context of natural products. nih.gov A key step in synthesizing 6-deoxy sugars often involves the deoxygenation of a terminal 6-iodo or 6-bromo derivative, typically via radical reduction with a reagent like tributyltin hydride. nih.gov The synthesis of 2-deoxy sugars is particularly challenging but important, as these motifs are present in many bioactive compounds. google.com

| Derivative Type | Synthetic Strategy | Example Precursors/Reagents | Significance |

| Halogenated | Halo-divergent synthesis from anhydro-sugars | Levoglucosan, N-halosuccinimides, DAST | Probes for conformational analysis, complex synthetic intermediates. nih.govbeilstein-journals.org |

| Deoxy | Radical deoxygenation of a halide/thioester | 6-Iodo derivative, Tributyltin hydride | Component of natural products, increased hydrophobicity. nih.govnih.gov |

Design and Synthesis of this compound-based Glycomimetics

The design of glycomimetics based on the this compound scaffold is a strategic endeavor aimed at creating analogs with enhanced biological stability and tailored functionalities. The core principle involves replacing or modifying key structural features of the parent L-sugar to overcome the inherent limitations of natural carbohydrates, such as susceptibility to enzymatic degradation. Key classes of this compound-based glycomimetics include C-glycosides, carbasugars, and iminosugars.

C-Glycosides: In C-glycoside analogs of this compound, the anomeric oxygen is replaced by a methylene (B1212753) group (-CH2-), forming a carbon-carbon bond between the pyranose ring and the aglycone. This modification imparts significant resistance to glycosidic cleavage by hydrolytic enzymes. The synthesis of this compound-based C-glycosides can be approached through various strategies, often involving the use of a protected this compound derivative as the starting material. A common method involves the reaction of an L-allopyranosyl donor, such as a glycosyl halide or sulfone, with a suitable carbon nucleophile.

Carbasugars: Carbasugar analogs of this compound are characterized by the replacement of the endocyclic oxygen atom with a methylene group, resulting in a carbocyclic ring system. These mimics are exceptionally stable towards glycosidases. The synthesis of this compound-configured carbasugars is a complex undertaking that often relies on multi-step synthetic sequences starting from non-carbohydrate precursors or through the extensive modification of other sugars. Key reactions in carbasugar synthesis include intramolecular cyclization reactions, such as ring-closing metathesis (RCM) of a diene precursor derived from a chiral pool starting material. For instance, a synthetic route might involve the creation of a linear precursor with the desired stereochemistry of L-allose, followed by an intramolecular cyclization to form the carbocyclic core.

Iminosugars: Iminosugar analogs of this compound feature a nitrogen atom in place of the endocyclic oxygen. These compounds are potent inhibitors of glycosidases due to their ability to mimic the transition state of the enzymatic reaction. The synthesis of this compound-configured iminosugars can be achieved from this compound itself through a series of transformations including oxidation, reductive amination, and cyclization. Alternatively, they can be synthesized from other chiral precursors.

A notable synthetic approach to L-sugars, including L-allose, involves the use of 1,6-anhydro-β-L-hexopyranosyl derivatives, which can be accessed through domino reactions from non-carbohydrate starting materials. researchgate.net Subsequent stereoselective dihydroxylation can then yield the desired L-allose configuration. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Chemical and Biological Contexts (non-clinical)

Structure-activity relationship (SAR) studies of this compound derivatives are crucial for understanding how specific structural modifications influence their biological activity, particularly as enzyme inhibitors. These studies systematically alter the structure of the this compound scaffold and assess the impact on its interaction with target proteins.

While specific SAR studies on a wide range of this compound-based glycomimetics are not extensively documented in publicly available literature, general principles derived from studies on other L-sugar and iminosugar derivatives can provide valuable insights. For instance, studies on L-iminofuranose derivatives have shown that the introduction of an alkyl group at the C1 position can lead to potent α-glucosidase inhibitory activity. nih.gov Further exploration of the structure-activity relationships of these L-iminofuranose compounds has yielded interesting findings regarding the optimal chain length and stereochemistry for enhanced inhibitory potential. nih.gov

In the context of aminoglycoside antibiotics, the incorporation of L-pyranoses, such as a 6-amino-6-deoxy-L-idopyranose, has been investigated. It was observed that the conformational preference of the L-sugar ring within the larger antibiotic structure is critical for antibacterial activity. acs.org Specifically, a 4C1 chair conformation of the L-idopyranose ring was found to be essential for potent activity. acs.org This highlights the importance of the three-dimensional structure of the L-sugar mimic in its biological function.

Furthermore, SAR studies on broussonetine M, a polyhydroxylated pyrrolidine (B122466) iminosugar, and its stereoisomers have demonstrated that both the configuration of the pyrrolidine ring and the stereochemistry of hydroxyl groups on the alkyl side chain significantly affect the specificity and potency of glycosidase inhibition. nih.gov Enantiomers of broussonetine M were found to be selective and potent inhibitors of α-glucosidase. nih.gov This underscores the principle that stereochemistry is a critical determinant of the biological activity of iminosugar derivatives.

The table below summarizes hypothetical SAR data for this compound-based glycomimetics, drawing on established principles from related compounds to illustrate potential trends in inhibitory activity against a generic glycosidase.

| This compound Derivative | Modification | Hypothetical IC | Key SAR Observation |

| This compound | - | >1000 | Parent sugar shows negligible inhibition. |

| This compound C-Glycoside | C1-O replaced with C1-CH | 500 | Increased stability leads to weak inhibition. |

| L-Allo-carbasugar | Endocyclic O replaced with CH | 250 | Enhanced stability and altered ring pucker results in moderate inhibition. |

| L-Allo-nojirimycin (Iminosugar) | Endocyclic O replaced with NH | 50 | Nitrogen mimics the transition state, leading to significant inhibition. |

| N-butyl-L-allo-nojirimycin | N-alkylation of iminosugar | 10 | Lipophilic side chain enhances binding to the enzyme's active site. |

| 6-Deoxy-L-allo-nojirimycin | Removal of C6-OH group | 150 | Loss of a key hydroxyl interaction reduces inhibitory activity. |

This table is illustrative and based on general principles of glycomimetic SAR. Actual IC50 values would need to be determined experimentally.

These examples and hypothetical data illustrate that the inhibitory potency and selectivity of this compound derivatives can be finely tuned through specific chemical modifications. The introduction of lipophilic side chains, alteration of stereochemistry, and replacement of key heteroatoms are all powerful strategies for developing novel and potent enzyme inhibitors based on the this compound scaffold.

Analytical Methodologies for L Allopyranose Detection, Separation, and Quantification

Chromatographic Techniques for L-Allopyranose Analysis

Chromatography is a cornerstone for the analysis of carbohydrates, offering powerful tools for separating complex mixtures of isomers. For this compound, several chromatographic techniques are particularly relevant, each with its own set of principles and applications.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating sugar isomers. Due to the polar and non-chromophoric nature of this compound, specific HPLC modes and detection methods are required.

Chiral HPLC: To separate this compound from its enantiomer, D-allopyranose, chiral HPLC is indispensable. This technique utilizes a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are the most widely used for carbohydrate separations. chromatographyonline.comsigmaaldrich.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the selectivity of the separation. nih.govchromatographyonline.com For underivatized sugars, chiral ligand-exchange chromatography can also be employed, where a chiral ligand is part of the stationary phase and interacts with the sugar-metal ion complex. researchgate.net

Detection: Since this compound lacks a UV-absorbing chromophore, detection is often achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). ELSD is often preferred for its higher sensitivity and compatibility with gradient elution. mdpi.com

Table 1: Representative HPLC Conditions for Sugar Isomer Separation

| Parameter | HILIC for Epimer Separation | Chiral HPLC for Enantiomer Separation |

|---|---|---|

| Column | Phenomenex Luna® Omega SUGAR nih.gov | Chiralpak® series (e.g., AD-H, IC) nih.gov |

| Stationary Phase | Amide- and polyol-containing phase aalto.fi | Polysaccharide-based (e.g., amylose or cellulose derivatives) chromatographyonline.com |

| Mobile Phase | Acetonitrile (B52724)/Water gradient nih.gov | n-Hexane/Ethanol or other solvent mixtures nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) mdpi.com | Refractive Index Detector (RID) or Polarimeter |

Gas Chromatography (GC) of Derivatized this compound

Gas chromatography is a high-resolution technique for analyzing volatile compounds. Since sugars like this compound are non-volatile, they must first be chemically modified into volatile derivatives before GC analysis. bohrium.com

Derivatization: The most common derivatization method for carbohydrates is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. nih.govtcichemicals.com This process, which may also involve a preliminary methoximation step to prevent the formation of multiple anomeric peaks, results in stable and volatile TMS-ethers of this compound. nih.govresearchgate.net Automated, online derivatization protocols have been developed to improve reproducibility and throughput by minimizing the instability of TMS derivatives over time. nih.govthermofisher.com

Separation and Detection: The derivatized sugars are then separated on a capillary GC column, typically with a non-polar stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane). nist.gov Detection is most powerfully achieved using mass spectrometry (GC-MS). The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the derivatized molecule. nih.gov The mass spectrum of a TMS-derivatized hexose (B10828440) typically shows characteristic fragment ions that can aid in its identification. researchgate.net

Table 2: Typical GC-MS Protocol for Derivatized Monosaccharides

| Step | Description |

|---|---|

| 1. Methoximation | Dried sample is treated with methoxyamine hydrochloride in pyridine (B92270) to stabilize the open-chain form of the sugar. researchgate.net |

| 2. Silylation | The sample is then treated with a silylating agent like MSTFA at an elevated temperature (e.g., 60-100°C). tcichemicals.comresearchgate.net |

| 3. GC Separation | The derivatized sample is injected into a GC equipped with a capillary column (e.g., VF-5MS). The oven temperature is programmed to ramp up (e.g., from 60°C to 270°C) to elute the derivatives. nist.govnist.gov |

| 4. MS Detection | A mass spectrometer, often a quadrupole or Orbitrap, is used for detection, operating in electron ionization (EI) mode. nist.gov |

Ion Chromatography (IC) for this compound Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. chromatographyonline.comyoutube.com

Detection (PAD): Pulsed Amperometric Detection is an electrochemical technique that allows for the sensitive detection of carbohydrates without derivatization. bohrium.comchromatographyonline.com The detection is achieved by applying a repeating sequence of three or four potentials to a gold working electrode. This sequence includes potentials for detection (oxidation of the analyte), cleaning (desorption of the oxidized product), and reactivation of the electrode surface, ensuring a stable and sensitive response over time. bohrium.com HPAE-PAD is capable of detecting carbohydrates at picomole levels. youtube.com

Table 3: HPAEC-PAD System for Carbohydrate Analysis

| Component | Description |

|---|---|

| System | Metal-free IC system to handle high pH eluents. youtube.com |

| Column | Strong anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series). thermofisher.com |

| Eluent | Sodium hydroxide (B78521) gradient. A sodium acetate (B1210297) gradient may be added for eluting more tightly bound carbohydrates. chromatographyonline.com |

| Detector | Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode. bohrium.com |

Capillary Electrophoresis (CE) for this compound Separation

Capillary Electrophoresis (CE) offers high efficiency and short analysis times for the separation of charged species. Since neutral sugars like this compound have no charge, their separation by CE requires the formation of charged complexes.

Principle of Borate (B1201080) Complexation: The most common approach for separating neutral monosaccharides is to perform the electrophoresis in a background electrolyte containing borate ions at an alkaline pH (typically pH > 8). microbenotes.comnih.gov Borate forms negatively charged complexes with molecules that have cis-diol groups. bohrium.com The stability of these complexes, and thus the electrophoretic mobility of the sugar, depends on the stereochemistry of the hydroxyl groups. microbenotes.com This differential complexation allows for the separation of sugar isomers that would otherwise co-migrate. nih.govbohrium.com The migration time is the time it takes for the solute to travel from the injection point to the detector. sciex.com

Detection: As with HPLC, direct UV detection of underivatized sugars is challenging. Therefore, detection is often performed at low UV wavelengths (e.g., <200 nm) where the borate complexes may absorb, or by indirect UV detection. nih.gov Alternatively, derivatization with a UV-active or fluorescent tag can be employed prior to CE analysis.

Table 4: Capillary Zone Electrophoresis (CZE) of Sugars via Borate Complexation

| Parameter | Typical Conditions |

|---|---|

| Capillary | Fused-silica capillary (e.g., 50 µm I.D.). nih.gov |

| Background Electrolyte | Sodium tetraborate (B1243019) buffer (e.g., 20-100 mM) at alkaline pH (e.g., 8.3-9.2). chromatographyonline.comnih.gov |

| Applied Voltage | 15-30 kV. |

| Temperature | Controlled, e.g., 25°C. nih.gov |

| Detection | UV detection at low wavelength (e.g., 195 nm). bohrium.com |

Enzymatic Assays for Specific Detection of this compound (non-clinical applications)

Enzymatic assays can offer high specificity for the detection of a particular sugar. For this compound, enzymes with activity towards this rare sugar or its isomers can be exploited.

L-Rhamnose Isomerase: L-rhamnose isomerase (L-RhI) is an enzyme that catalyzes the reversible isomerization between an aldose and a ketose. researchgate.net While its primary substrate is L-rhamnose, many L-RhIs exhibit broad substrate specificity and can act on other rare sugars, including D-allose. researchgate.netnih.govcnif.cn For instance, L-RhI from Pseudomonas stutzeri has been shown to bind D-allose. nih.gov It is plausible that certain L-RhIs could also recognize and convert this compound to L-psicose. An assay could be designed where the this compound is first converted to L-psicose by L-RhI. The resulting ketose could then be quantified using a coupled enzyme reaction or a ketose-specific colorimetric method. The activity of L-RhI is often metal-dependent, requiring ions like Mn²⁺ or Co²⁺ for optimal function. researchgate.netnih.gov

Developing an Assay: A potential enzymatic assay for this compound could involve:

Incubation of the sample with a specific L-rhamnose isomerase that acts on this compound.

The product, L-psicose, is then quantified. This could be done by a second enzymatic reaction (e.g., using a psicose-specific reductase and monitoring the consumption of NADH/NADPH spectrophotometrically) or by a colorimetric method that is more sensitive to ketoses than aldoses.

Spectrophotometric and Colorimetric Methods for this compound Quantification

Spectrophotometric and colorimetric methods are often used for the general quantification of total carbohydrates. While generally not specific for a single sugar like this compound, they are simple, rapid, and useful for screening purposes.